Superior Potency Against M. abscessus Compared to the MmpL3 Inhibitor MSU-43085
CRS400393 exhibits a MIC of 0.03 µg/mL against M. abscessus, which is significantly more potent than the MmpL3 inhibitor MSU-43085, which has a MIC of 2.9 µM (approximately 1 µg/mL, assuming a molecular weight of 342.26 g/mol for MSU-43085) against the same species [1]. This >30-fold difference in potency highlights the superior activity of the benzothiazole amide scaffold against this clinically challenging NTM.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. abscessus |
|---|---|
| Target Compound Data | 0.03 µg/mL |
| Comparator Or Baseline | MSU-43085: 2.9 µM (approx. 1 µg/mL) |
| Quantified Difference | >30-fold lower MIC for CRS400393 |
| Conditions | In vitro MIC assay, conditions not fully specified in source |
Why This Matters
Procurement of CRS400393 is scientifically justified for studies requiring high potency against M. abscessus, where alternative MmpL3 inhibitors may be less effective.
- [1] Graham J, Wong CE, Day J, McFaddin E, Ochsner U, Hoang T, Young CL, Ribble W, DeGroote MA, Jarvis T, Sun X. Discovery of benzothiazole amides as potent antimycobacterial agents. Bioorg Med Chem Lett. 2018 Aug 25;28(19):3177-3181. View Source
